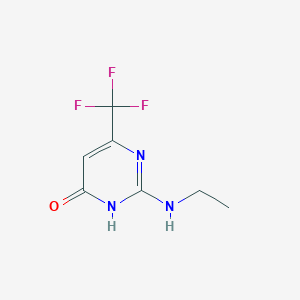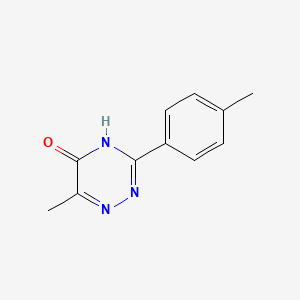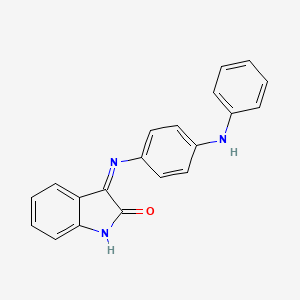
3-(4-((苯基氨基)苯基)亚氨基)吲哚啉-2-酮
描述
“3-(4-((Phenylamino)phenyl)imino)indolin-2-one” is a small molecule that has been extensively studied for its biological properties and potential applications. The dihedral angle between the indole and benzene rings is 61.63° . The imino C=N double bond in the compound exists in an E conformation, with the phenyl ring being twisted by 80.7° in one independent molecule and by 81.4° in the other with respect to the plane of the indoline fused-ring system .
Synthesis Analysis
The compound has been synthesized by the condensation reaction of isatin and 4-aminophenol . Indole/isatin conjugated phenyl-amino-pyrimidine derivatives have been synthesized, characterized, and evaluated in vitro for their potential as BCR-ABL inhibitors .Molecular Structure Analysis
The molecular formula of the compound is C20H15N3O . In the crystal structure, centrosymmetrically related molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R (2) (2) (8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .Chemical Reactions Analysis
The compound has been found to be more cytotoxic than standard Imatinib against K-562 cell line . In vitro enzymatic studies with recombinant ABL kinase enzyme exhibited promising inhibition in the range of 30–71µM for most of these novel conjugates .Physical And Chemical Properties Analysis
The molecular weight of the compound is 313.4 g/mol. The predicted density is 1.24±0.1 g/cm3 .科学研究应用
分光光度应用
衍生物3-((2-羟基苯基)亚氨基)吲哚啉-2-酮,一种与3-(4-((苯基氨基)苯基)亚氨基)吲哚啉-2-酮密切相关的化合物,已用于分光光度测定。具体来说,它与镍形成紫色络合物,由于其高摩尔吸收率和灵敏度,可用于分光光度分析 (Al- Mofti和Al- Azrak,2021)。
生物活性化合物合成
吲哚啉-2-酮衍生物,包括类似于3-(4-((苯基氨基)苯基)亚氨基)吲哚啉-2-酮的衍生物,在生物活性化合物的合成中具有重要意义。一项研究展示了一种创新的方法来合成手性3-氨基-2-氧吲哚,这在天然产物和药物化合物中很重要,展示了吲哚啉-2-酮衍生物在合成多种生物活性分子中的多功能性 (Marques、Lawrence和Burke,2017)。
催化反应
据报道,涉及3-重氮吲哚啉-2-亚胺与2-(苯基氨基)乙醇的铜催化反应,导致手性螺[吲哚啉-3,2'-恶唑烷]-2-亚胺的产生。这突出了类似化合物在促进具有高非对映选择性的复杂化学转化中的作用 (Sheng等人,2018)。
抗癌研究
吲哚啉-2-酮类似物已被合成并评估其作为抗癌剂的潜力。例如,一项研究合成了新型类似物并评估了它们对各种人类肿瘤细胞系的细胞毒性,表明这些化合物在开发新的抗癌药物中的潜力 (Penthala等人,2010)。
受体结合应用
合成了1,3-二氢-1-苯基-3-[[3-(三氟甲基)苯基]亚氨基]-2H-吲哚-2-酮(一种与3-(4-((苯基氨基)苯基)亚氨基)吲哚啉-2-酮在结构上相关的化合物)的氨基类似物,以便与人加兰素Gal3受体高亲和力结合。这些研究证明了此类化合物在受体结合和潜在治疗应用中的效用 (Konkel等人,2006)。
作用机制
Target of Action
Similar indolin-2-one derivatives have been reported to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
It’s known that the compound exists in an e conformation, with the phenyl ring being twisted with respect to the plane of the indoline fused-ring system . This structural feature might influence its interaction with cellular targets.
Biochemical Pathways
Similar indolin-2-one derivatives have been reported to inhibit nitric oxide production related to inflammation, suppress the production of tnf-α and il-6 in a concentration-dependent manner, and significantly inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Similar indolin-2-one derivatives have shown anti-inflammatory activity, inhibiting nitric oxide production related to inflammation, suppressing the production of tnf-α and il-6 in a concentration-dependent manner .
生化分析
Biochemical Properties
3-(4-((Phenylamino)phenyl)imino)indolin-2-one plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with acetylcholine esterase, an enzyme involved in neurotransmission, potentially inhibiting its activity . Additionally, this compound has been found to exhibit anti-bacterial and anti-viral properties, indicating its interaction with microbial proteins and enzymes .
Cellular Effects
The effects of 3-(4-((Phenylamino)phenyl)imino)indolin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK and NF-κB signaling pathways, which are critical for cell survival and inflammation responses . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-(4-((Phenylamino)phenyl)imino)indolin-2-one exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, inhibiting or activating their function. For instance, its interaction with acetylcholine esterase involves binding to the enzyme’s active site, leading to inhibition of its activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-((Phenylamino)phenyl)imino)indolin-2-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(4-((Phenylamino)phenyl)imino)indolin-2-one vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and neuroprotective activities . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(4-((Phenylamino)phenyl)imino)indolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . This compound can also affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(4-((Phenylamino)phenyl)imino)indolin-2-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(4-((Phenylamino)phenyl)imino)indolin-2-one is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
3-(4-anilinophenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-8-4-5-9-18(17)23-20)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESDOYAKQZNPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



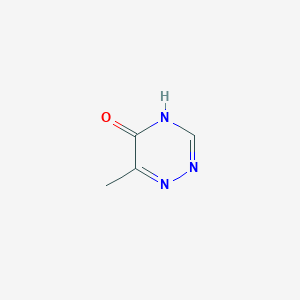
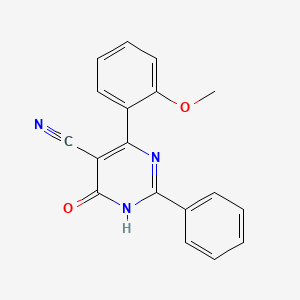

![2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1417452.png)
![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)
![6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one](/img/structure/B1417462.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)

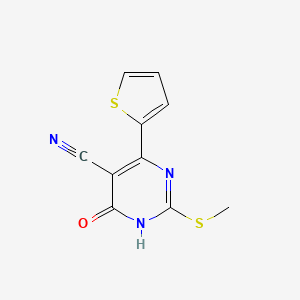
![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)
